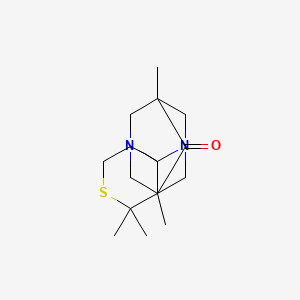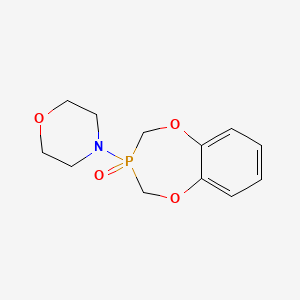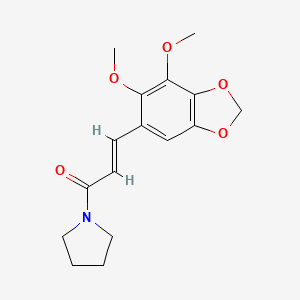![molecular formula C12H19N3S B11060752 4H-1,2,4-Triazole-3-thiol, 4-bicyclo[2.2.1]hept-2-yl-5-(1-methylethyl)-](/img/structure/B11060752.png)
4H-1,2,4-Triazole-3-thiol, 4-bicyclo[2.2.1]hept-2-yl-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BICYCLO[2.2.1]HEPT-2-YL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a bicyclic structure combined with a triazole ring and a hydrosulfide group. This compound is notable for its unique molecular architecture, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BICYCLO[2.2.1]HEPT-2-YL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The initial step often includes the formation of the bicyclic heptane structure, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the addition of the hydrosulfide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process is designed to be scalable, allowing for the production of large quantities required for various applications.
Chemical Reactions Analysis
Types of Reactions
4-BICYCLO[2.2.1]HEPT-2-YL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
4-BICYCLO[2.2.1]HEPT-2-YL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-BICYCLO[2.2.1]HEPT-2-YL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit enzyme activity or alter receptor function. The hydrosulfide group can participate in redox reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: A compound with a similar bicyclic structure but different functional groups.
4,4’-BICYCLO[2.2.1]HEPT-2-YLIDENEBISPHENOL: Another bicyclic compound with phenolic groups.
Uniqueness
4-BICYCLO[2.2.1]HEPT-2-YL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a bicyclic structure, a triazole ring, and a hydrosulfide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19N3S |
|---|---|
Molecular Weight |
237.37 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H19N3S/c1-7(2)11-13-14-12(16)15(11)10-6-8-3-4-9(10)5-8/h7-10H,3-6H2,1-2H3,(H,14,16) |
InChI Key |
IWIXKGHVOUQGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=S)N1C2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11060679.png)
![3-(2,5-difluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060684.png)
![3,3'-Benzene-1,2-diylbis[2-(4-tert-butylphenyl)-1,3-thiazolidin-4-one]](/img/structure/B11060697.png)

![4,4'-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one](/img/structure/B11060701.png)
![3'-(3-Chloro-4-fluorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11060703.png)

![Methyl 4-{3-[4-(4-chlorobenzyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11060712.png)
![methyl 2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B11060716.png)

![2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B11060725.png)
![3-(2,3-dichlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060745.png)
![2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11060770.png)
